

# Application Notes and Protocols for L202 Lipid Nanoparticle Formulation

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## Compound of Interest

Compound Name: L202

Cat. No.: B11931633

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## Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably for mRNA vaccines. The ionizable lipid component is a critical determinant of the efficacy and safety of these formulations. **L202** is a novel ionizable lipid designed for potent mRNA delivery. Formulations incorporating **L202** have demonstrated desirable physicochemical properties, including a particle size of approximately 103 nm, a low polydispersity index (PDI) of 0.08, and high mRNA encapsulation efficiency exceeding 97%.<sup>[1]</sup> This document provides a detailed protocol for the formulation of **L202**-based lipid nanoparticles using microfluidics, along with methodologies for their characterization.

## Materials and Reagents

A representative formulation of **L202** lipid nanoparticles consists of four key lipid components. While the precise molar ratio for **L202** has not been explicitly published, a common starting point for novel ionizable lipids is a molar ratio of 50:10:38.5:1.5.<sup>[2][3][4][5]</sup>

Component	Full Chemical Name	Molar Ratio (%)	Purpose
Ionizable Lipid	L202	50	Encapsulates and facilitates the endosomal escape of mRNA.
Helper Lipid	DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)	10	Aids in the structural integrity of the nanoparticle.
Structural Lipid	Cholesterol	38.5	Stabilizes the nanoparticle structure.
PEG-Lipid	DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)	1.5	Controls particle size and reduces aggregation.

## Experimental Protocols

### Preparation of Lipid Stock Solution (Organic Phase)

This protocol is for the preparation of 1 mL of a 12.5 mM total lipid stock solution in ethanol.

Materials:

- **L202** ionizable lipid
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- Cholesterol
- DMG-PEG 2000
- Anhydrous Ethanol (200 proof)
- RNase-free microcentrifuge tubes

**Procedure:**

- Prepare individual stock solutions of each lipid in anhydrous ethanol.
- In an RNase-free microcentrifuge tube, combine the lipid stock solutions according to the volumes calculated for a 50:10:38.5:1.5 molar ratio to achieve a final total lipid concentration of 12.5 mM.
- Vortex the solution thoroughly to ensure complete mixing. This final mixture is the organic phase.

## Preparation of mRNA Solution (Aqueous Phase)

**Materials:**

- mRNA transcript
- Citrate buffer (25-50 mM, pH 4.0)
- RNase-free water
- RNase-free microcentrifuge tubes

**Procedure:**

- Thaw the mRNA stock solution on ice.
- Dilute the mRNA to the desired concentration using citrate buffer (e.g., 25-50 mM, pH 4.0). The acidic pH of the buffer is crucial for the protonation of the ionizable lipid, which facilitates its interaction with the negatively charged mRNA backbone.[\[6\]](#)

## L202 Lipid Nanoparticle Formulation using Microfluidics

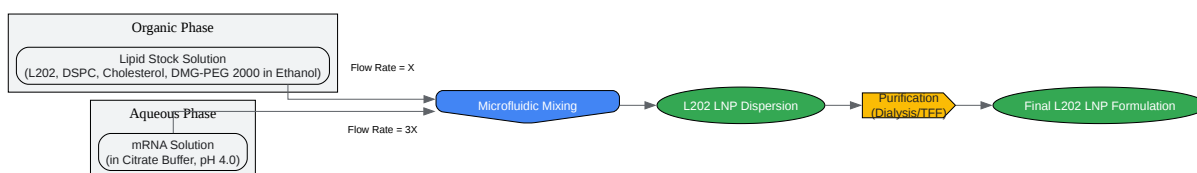
Microfluidic mixing is the preferred method for producing monodisperse LNPs with high encapsulation efficiency.[\[6\]](#) This process involves the rapid and controlled mixing of the lipid-ethanol solution with the aqueous mRNA solution.

**Equipment:**

- Microfluidic mixing device (e.g., NanoAssemblr®)
- Syringe pumps

Procedure:

- Load the lipid stock solution (organic phase) into one syringe and the mRNA solution (aqueous phase) into another syringe.
- Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.
- Set the total flow rate according to the manufacturer's instructions for the microfluidic device to ensure rapid and efficient mixing.
- Initiate the flow from both syringes into the microfluidic cartridge. The rapid mixing of the two phases induces a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA, forming LNPs.
- Collect the resulting LNP dispersion from the outlet of the microfluidic device.



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Fig. 1: **L202** LNP Formulation Workflow.

## Purification and Buffer Exchange

To remove the ethanol and unencapsulated mRNA, and to raise the pH to a physiological level, a purification and buffer exchange step is necessary.

Equipment:

- Dialysis cassette (e.g., 10 kDa MWCO) or Tangential Flow Filtration (TFF) system
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Transfer the LNP dispersion to a dialysis cassette or the reservoir of a TFF system.
- Dialyze against PBS (pH 7.4) overnight at 4°C with multiple buffer changes, or perform diafiltration using the TFF system until the ethanol is removed and the buffer is exchanged.
- The resulting purified LNP solution can be sterile-filtered through a 0.22 µm filter.

## Characterization of L202 Lipid Nanoparticles

### Particle Size and Polydispersity Index (PDI) Measurement

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (size) and the size distribution (PDI) of the LNPs in solution.

Procedure:

- Dilute a small aliquot of the purified LNP solution in PBS (pH 7.4).
- Analyze the sample using a DLS instrument according to the manufacturer's protocol.
- Record the Z-average diameter for particle size and the PDI value. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

## mRNA Encapsulation Efficiency

Principle: The Quant-iT RiboGreen assay is a fluorescent-based method used to quantify the amount of encapsulated mRNA. The fluorescence of the RiboGreen dye is significantly

enhanced upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs, the encapsulation efficiency can be determined.

Procedure:

- Prepare two sets of samples from the purified LNP solution.
- To the first set, add the RiboGreen reagent to measure the fluorescence of the unencapsulated (free) mRNA.
- To the second set, first add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated mRNA. Then, add the RiboGreen reagent to measure the total mRNA fluorescence.
- Calculate the encapsulation efficiency using the following formula:

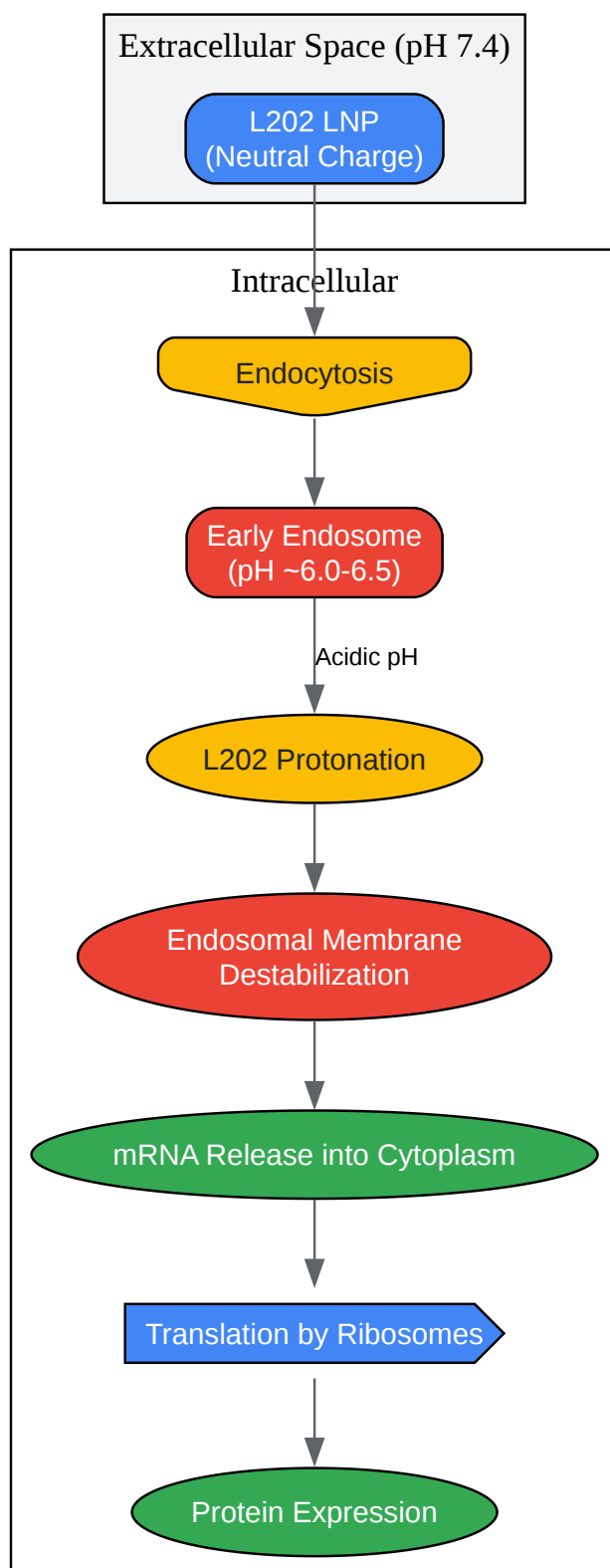
$$\text{Encapsulation Efficiency (\%)} = [(\text{Total Fluorescence} - \text{Free mRNA Fluorescence}) / \text{Total Fluorescence}] \times 100$$

## Summary of L202 LNP Characteristics

Parameter	Method	Typical Value
Particle Size (Z-average)	Dynamic Light Scattering (DLS)	~103 nm
Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	0.08
mRNA Encapsulation Efficiency	Quant-iT RiboGreen Assay	>97%
pKa of L202	-	~6.04–6.29

## Signaling Pathway for LNP-mediated mRNA Delivery

The following diagram illustrates the proposed mechanism of cellular uptake and endosomal escape of **L202** LNPs for mRNA delivery.



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Fig. 2: Cellular Uptake and mRNA Release.

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